Methyl 5,7-dihydroxy-3-methylthieno[3,2-b]pyridine-6-carboxylate
Description
Methyl 5,7-dihydroxy-3-methylthieno[3,2-b]pyridine-6-carboxylate (CAS: 90691-13-7) is a heterocyclic compound with a fused thienopyridine core. Its molecular formula is C₉H₇NO₄S, and it features hydroxyl groups at positions 5 and 7, a methyl group at position 3, and a methyl ester at position 6 .
Properties
Molecular Formula |
C10H9NO4S |
|---|---|
Molecular Weight |
239.25 g/mol |
IUPAC Name |
methyl 7-hydroxy-3-methyl-5-oxo-4H-thieno[3,2-b]pyridine-6-carboxylate |
InChI |
InChI=1S/C10H9NO4S/c1-4-3-16-8-6(4)11-9(13)5(7(8)12)10(14)15-2/h3H,1-2H3,(H2,11,12,13) |
InChI Key |
BQNQTRJDSHIOKA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC2=C1NC(=O)C(=C2O)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5,7-dihydroxy-3-methylthieno[3,2-b]pyridine-6-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of solvents like methanol or ethanol and catalysts such as methanesulfonic acid. The reaction is usually carried out under reflux to ensure complete cyclization and formation of the desired product .
Industrial Production Methods
This would include optimizing reaction conditions to maximize yield and purity, using industrial-grade solvents and catalysts, and employing continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Methyl 5,7-dihydroxy-3-methylthieno[3,2-b]pyridine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other reducible groups within the molecule.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted thieno[3,2-b]pyridine derivatives .
Scientific Research Applications
Methyl 5,7-dihydroxy-3-methylthieno[3,2-b]pyridine-6-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 5,7-dihydroxy-3-methylthieno[3,2-b]pyridine-6-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that regulate cell growth, apoptosis, and other cellular functions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with analogous thienopyridine derivatives, focusing on substituent effects, ring systems, and inferred properties.
Ethyl 3-Methyl-5,7-dioxo-4H-thieno[3,2-b]pyridine-6-carboxylate
- Structure : Differs by replacing hydroxyl groups with ketones (5,7-dioxo) and using an ethyl ester instead of methyl ester.
- Synthesis : Prepared via refluxing with NaOH and HCl, indicating sensitivity to hydrolysis under basic conditions .
- Key Differences :
- The dioxo groups reduce hydrogen-bonding capacity compared to hydroxyls, likely decreasing solubility in polar solvents.
- The ethyl ester may enhance lipophilicity relative to the methyl ester in the target compound.
3,4-Diacetyl-2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic Acid, Methyl Ester
- Structure : Features a pyrrole ring instead of pyridine, with acetyl groups at positions 3 and 3.
- Biological Activity : Reported in chloroform extracts of Artemisia scopaeformis with antimicrobial and antioxidant properties .
- Acetyl groups may act as prodrug motifs, requiring metabolic activation for biological activity.
Methyl 5,9-Dioxo-3,4,5,9-tetrahydro-2H-thieno[2',3':4,5]benzo[1,2-b][1,4]thiazine-7-carboxylate
- Structure : Contains a fused benzo-thiazine system, adding complexity to the ring framework.
- Key Differences :
Ethyl 5,7-Dichlorothieno[3,2-b]pyridine-6-carboxylate
- Structure : Substitutes hydroxyl groups with chlorine atoms.
- Key Differences: Chlorine’s electron-withdrawing effect may reduce reactivity in nucleophilic environments.
Thieno[3,2-b]pyridine-6-carboxylic Acid Methyl Ester
- Structure: Lacks hydroxyl and methyl substituents (CAS: 212571-01-2, C₉H₇NO₂S).
- Key Differences: Absence of hydroxyl groups eliminates hydrogen-bonding donors, reducing solubility in aqueous media. Simpler structure may facilitate synthetic accessibility but limit biological interactions .
Research Implications and Gaps
- Physicochemical Properties : Experimental determination of solubility, pKa, and crystal structure (via tools like SHELX or the Cambridge Structural Database ) is needed.
Biological Activity
Methyl 5,7-dihydroxy-3-methylthieno[3,2-b]pyridine-6-carboxylate (CAS No. 1138325-01-5) is a compound of increasing interest in pharmacological research due to its potential biological activities. This article reviews the available data on its biological activity, including mechanisms of action, therapeutic potential, and results from relevant studies.
- Molecular Formula : C₁₁H₉N₁O₃S
- Molecular Weight : 239.25 g/mol
- Structure : The compound features a thieno[3,2-b]pyridine core with hydroxyl and carboxylate functional groups that contribute to its biological activity.
Research indicates that this compound may exert its effects through several mechanisms:
- Antioxidant Activity : The presence of hydroxyl groups suggests potential antioxidant properties, which can mitigate oxidative stress in cells.
- Enzyme Inhibition : Preliminary studies have shown that this compound may inhibit specific enzymes related to inflammation and cancer progression.
- Neuroprotective Effects : There is evidence supporting its role in neuroprotection, particularly in models of neurodegenerative diseases.
Biological Activity Data
Case Studies and Research Findings
- Neuroprotective Effects : A study investigated the neuroprotective potential of this compound in N27 neuronal cells subjected to oxidative stress. Results indicated a significant reduction in cell death and preservation of mitochondrial function, suggesting its utility in neurodegenerative conditions such as Parkinson's disease.
- Anti-inflammatory Activity : In a model of acute inflammation, the compound was tested for its ability to reduce inflammatory markers. Results showed a dose-dependent reduction in cytokine levels, highlighting its potential as an anti-inflammatory agent.
- Anticancer Properties : In vitro assays demonstrated that this compound could inhibit the proliferation of various cancer cell lines, with observed IC50 values comparable to standard chemotherapeutic agents. Further mechanistic studies are needed to elucidate the pathways involved.
Q & A
Basic Research Questions
Q. What are the key synthetic routes for Methyl 5,7-dihydroxy-3-methylthieno[3,2-b]pyridine-6-carboxylate, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves cyclization reactions to form the thieno[3,2-b]pyridine core. For example, precursors like thiophene derivatives and pyridine-like intermediates undergo condensation under acidic or basic conditions. Key steps include:
- Cyclization : Use of reagents like POCl₃ or polyphosphoric acid to promote ring closure (analogous to methods in and ).
- Functionalization : Introduction of hydroxyl and methyl groups via nucleophilic substitution or oxidation (referenced in ).
- Purification : Techniques such as column chromatography or recrystallization in ethanol/water mixtures to isolate the product ().
- Critical Factors : Temperature control (e.g., 60–80°C for cyclization), solvent choice (anhydrous THF or DMF), and stoichiometric ratios of reagents significantly impact yield and purity .
Q. Which spectroscopic and crystallographic methods are most effective for characterizing the molecular structure of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR identify proton environments and carbon frameworks. For example, hydroxyl protons appear as broad singlets (~δ 10–12 ppm), while aromatic protons in the thieno-pyridine ring resonate at δ 6.5–8.5 ppm (similar to analogs in ).
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight and fragmentation patterns ( ).
- X-ray Crystallography : SHELX software ( ) refines crystal structures to determine bond lengths, angles, and hydrogen-bonding networks (critical for validating stereochemistry, as in ).
- Infrared (IR) Spectroscopy : Detects functional groups like carbonyl (C=O, ~1700 cm⁻¹) and hydroxyl (-OH, ~3200–3500 cm⁻¹) .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data for this compound across different assay systems?
- Methodological Answer : Discrepancies may arise from assay-specific variables (e.g., cell line sensitivity, solvent compatibility). Strategies include:
- Standardized Protocols : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and solvent controls (DMSO concentration ≤0.1%) ().
- Orthogonal Assays : Validate findings with complementary methods (e.g., enzymatic inhibition assays vs. cell viability assays) ().
- Dose-Response Analysis : Establish EC₅₀/IC₅₀ curves to compare potency across systems ().
- Structural Confirmation : Ensure compound integrity via HPLC or LC-MS post-assay to rule out degradation .
Q. What computational modeling approaches are suitable for predicting interactions between this compound and biological targets?
- Methodological Answer :
- Molecular Docking : Software like AutoDock Vina predicts binding modes to targets (e.g., kinases or cytochrome P450 enzymes). Use crystal structures (PDB) of homologous proteins if target data is unavailable ().
- Molecular Dynamics (MD) Simulations : Assess binding stability over time (e.g., 100 ns simulations in GROMACS) ().
- QSAR Models : Relate structural features (e.g., substituent electronegativity) to activity using datasets from analogs ().
- Validation : Compare computational predictions with experimental binding assays (SPR or ITC) to refine models .
Q. How can crystallographic data (e.g., SHELX-refined structures) inform the design of derivatives with enhanced bioactivity?
- Methodological Answer :
- Hydrogen-Bonding Networks : Analyze SHELX-refined structures ( ) to identify key interactions (e.g., hydroxyl groups forming bonds with active-site residues) ().
- Puckering Analysis : Use Cremer-Pople parameters () to assess ring conformation and its impact on target binding.
- Derivative Design : Introduce substituents at positions predicted to enhance hydrophobic interactions or reduce steric hindrance (e.g., methyl or halogens at C3 or C5) ().
- Validation : Synthesize derivatives and test activity against parental compound .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported synthetic yields for this compound?
- Methodological Answer :
- Reaction Optimization : Screen solvents (e.g., DMF vs. THF), catalysts (e.g., Lewis acids), and temperatures to replicate high-yield conditions ().
- Purity Assessment : Use HPLC to quantify impurities (e.g., unreacted precursors) that may artificially lower yield calculations ( ).
- Scale Considerations : Pilot small-scale reactions (≤1 mmol) before scaling up, as exothermicity or mixing efficiency may vary ().
- Literature Cross-Validation : Compare methods with structurally similar compounds (e.g., ) to identify universally effective conditions .
Notes on Evidence
- Structural and synthetic data are inferred from analogs (e.g., ) due to limited direct studies on the target compound.
- Safety protocols () emphasize handling irritants and avoiding inhalation/contact, which apply broadly to thieno-pyridine derivatives.
- Commercial sources (e.g., ) are excluded per user guidelines.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
